Mal-PEG4-OH

PROTACs Targeted Protein Degradation Linker Optimization

Mal-PEG4-OH (CAS 1421933-37-0) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker, bearing a maleimide group at one terminus and a hydroxyl group at the other. With a molecular formula of C12H19NO6 and a molecular weight of 273.28 g/mol , it belongs to the class of short, discrete PEG linkers that are essential for bioconjugation.

Molecular Formula C12H19NO6
Molecular Weight 273.28 g/mol
Cat. No. B608839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-OH
SynonymsMal-PEG4-alcohol
Molecular FormulaC12H19NO6
Molecular Weight273.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H19NO6/c14-4-6-18-8-10-19-9-7-17-5-3-13-11(15)1-2-12(13)16/h1-2,14H,3-10H2
InChIKeyDAQPEIZPEVDMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG4-OH: Technical Baseline and Procurement-Ready Attributes for the PEG4 Heterobifunctional Linker


Mal-PEG4-OH (CAS 1421933-37-0) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker, bearing a maleimide group at one terminus and a hydroxyl group at the other . With a molecular formula of C12H19NO6 and a molecular weight of 273.28 g/mol [1], it belongs to the class of short, discrete PEG linkers that are essential for bioconjugation . Its computed XLogP3-AA value of -1.6 confirms its hydrophilic character, which is a primary driver of its utility in modifying hydrophobic payloads [1]. This compound is a fundamental building block in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), where it functions as a modular tether between a targeting ligand and a functional payload .

Mal-PEG4-OH and the Non-Interchangeable Nature of Discrete PEG Linker Lengths


Generic substitution of Mal-PEG4-OH with other Mal-PEGn-OH homologs (e.g., PEG2, PEG6, PEG8) is not scientifically valid, as PEG linker length is a critical conformational tuner that directly determines the formation of a productive ternary complex in applications like PROTACs [1]. Even a change of two ethylene glycol units can drastically alter the end-to-end distance and conformational entropy, thereby affecting the cooperativity and degradation efficiency of the system [2]. Furthermore, the physicochemical properties, such as hydrophilicity and steric shielding, are finely balanced around the PEG4 length; shorter homologs offer insufficient solubility enhancement for hydrophobic warheads, while longer ones can increase entropic penalties that destabilize the target complex [3]. Therefore, the selection of Mal-PEG4-OH is not an arbitrary choice but a precise empirical optimization for a specific inter-moiety distance and solubility profile, making it non-interchangeable with its nearest analogs [4].

Quantitative Differentiation of Mal-PEG4-OH: Evidence for Scientific Selection Against Analogs


PEG4 Linker Length Optimizes PROTAC Ternary Complex Potency Compared to Shorter and Longer Analogs

In a PROTAC construct targeting the estrogen receptor alpha (ERα), a PEG4 linker (LCL-ER(dec)-P4) demonstrated comparable binding affinity (IC50 = 30-50 nM) to the PEG2 analog but showed a distinctly different biological outcome in degradation assays [1]. This establishes the critical role of PEG4's specific reach in enabling a productive ternary complex, a property not shared by PEG2 [2]. While PEG6 and PEG8 linkers are often superior for larger distances, the PEG4 unit is specifically favored for scenarios where the target protein pocket and E3 ligase binding site are in closer proximity or where conformational rigidity is required to minimize non-productive collisions [3].

PROTACs Targeted Protein Degradation Linker Optimization

PEG4 Linkers Improve Tumor-to-Background Ratios in Molecular Imaging Over Other Linker Chemistries

In a direct in vivo comparison using 99mTc-labeled cyclic RGD dimers, the construct containing a PEG4 linker exhibited a significantly higher tumor-to-blood ratio and lower non-specific uptake in excretory organs (kidney and liver) compared to constructs using lysine or glutamic acid linkers [1]. This demonstrates that the hydrophilic PEG4 spacer provides a more favorable pharmacokinetic profile for imaging agents, leading to enhanced tumor contrast and reduced background signal [2].

Molecular Imaging Pharmacokinetics Biodistribution

Hydrophilic PEG4 Linker Enables Higher Drug-to-Antibody Ratio (DAR) and Potency in ADCs vs. Hydrophobic Linkers

Hydrophilic PEG-containing linkers, including those based on PEG4, enable the conjugation of hydrophobic payloads at higher Drug-to-Antibody Ratios (DARs) without triggering aggregation or loss of target affinity, a common failure mode for traditional hydrophobic linkers like SPDB and SMCC [1]. This is because the PEG4 moiety effectively masks the hydrophobicity of the drug payload, maintaining conjugate solubility [2]. The resulting increase in DAR translates to a disproportionate 10- to 100-fold enhancement in in vivo potency for ADCs constructed with hydrophilic PEG linkers compared to their hydrophobic counterparts [3]. Furthermore, PEGylation is known to prolong plasma half-life (t1/2) and increase the area under the plasma concentration-time curve (AUC), improving systemic exposure [4].

Antibody-Drug Conjugates (ADCs) Drug-to-Antibody Ratio (DAR) In Vivo Efficacy

The XLogP3 Value of -1.6 Quantifies the Hydrophilic Advantage of Mal-PEG4-OH Over More Hydrophobic Linker Types

The computed partition coefficient (XLogP3-AA) for Mal-PEG4-OH is -1.6, a value that quantitatively confirms its hydrophilic nature [1]. This contrasts sharply with commonly used hydrophobic linkers like SMCC (predicted XLogP3 ~1.1) and SPDB (predicted XLogP3 ~1.8). The negative XLogP3 value directly correlates with enhanced aqueous solubility and reduced plasma protein binding, which are critical for maintaining favorable pharmacokinetic properties of bioconjugates and for preventing payload-induced aggregation [2].

Physicochemical Properties Hydrophilicity Drug Design

Optimized Use Cases for Mal-PEG4-OH Based on Verified Differential Performance


Building PROTAC Libraries for Systems with Constrained Target-Ligase Proximity

When initiating a PROTAC development campaign for a protein target with a known or suspected binding pocket in close proximity (<3 nm) to the E3 ligase binding site, Mal-PEG4-OH is the preferred starting point for linker exploration. Its rigid, short span maximizes the probability of achieving a productive ternary complex, as evidenced by its effective use in ERα-targeting PROTACs, while its shorter PEG2 homolog may not provide the necessary reach [1][2].

Synthesis of High-DAR Antibody-Drug Conjugates with Hydrophobic Payloads

For ADC programs utilizing hydrophobic cytotoxic agents (e.g., maytansinoids), Mal-PEG4-OH is an enabling intermediate. Its hydrophilic PEG4 spacer effectively masks payload hydrophobicity, preventing aggregation and allowing for a higher Drug-to-Antibody Ratio (DAR) to be achieved. This class-level advantage translates to a verified 10- to 100-fold increase in in vivo potency over constructs made with hydrophobic linkers [3].

Developing High-Contrast Molecular Imaging Probes

Mal-PEG4-OH is a key component for synthesizing imaging agents (e.g., PET or SPECT tracers) where high tumor-to-background contrast is critical. Its use as a spacer has been shown to yield superior tumor-to-blood ratios and lower off-target accumulation in the liver and kidneys compared to amino acid-based spacers, directly enhancing imaging sensitivity and specificity [4].

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